REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[N:4][C:5]([Br:8])=[CH:6][CH:7]=1.[H-].[Na+].[O:11]=[C:12]1[CH2:16][CH2:15][C:14](=[O:17])[N:13]1[CH2:18][CH2:19]OS(C)(=O)=O>CN(C=O)C.CN(C)C1C=CN=CC=1>[Br:8][C:5]1[N:4]=[CH:3][C:2]([O:1][CH2:19][CH2:18][N:13]2[C:14](=[O:17])[CH2:15][CH2:16][C:12]2=[O:11])=[CH:7][CH:6]=1 |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OC=1C=NC(=CC1)Br
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
2.76 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
16.53 g
|
Type
|
reactant
|
Smiles
|
O=C1N(C(CC1)=O)CCOS(=O)(=O)C
|
Name
|
|
Quantity
|
20 mg
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to 100° C. for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Subsequently, the solvent was evaporated
|
Type
|
EXTRACTION
|
Details
|
extracted 4 times with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The combined organic phases were dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The remaining material was purified by chromatography (silica gel, dichloromethane/methanol 98:2)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=N1)OCCN1C(CCC1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 62.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |